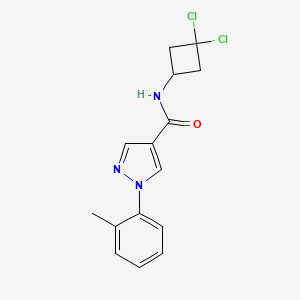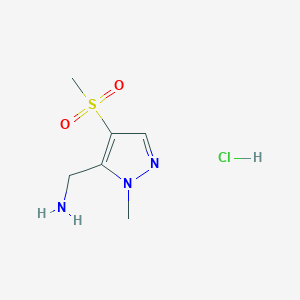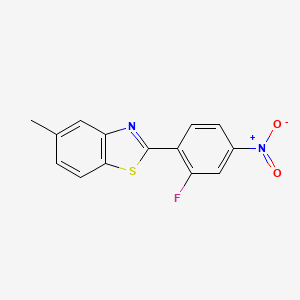
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide, commonly known as DCPA, is a synthetic herbicide that belongs to the pyrazole family. It is widely used in the agricultural industry to control the growth of weeds in various crops, including soybeans, corn, and cotton. DCPA has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
DCPA acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for the growth and development of weeds. Carotenoids are involved in photosynthesis and protect plants from oxidative stress. DCPA inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. As a result, the weed growth is stunted, and the plant eventually dies.
Biochemical and Physiological Effects
DCPA has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause skin and eye irritation upon contact. DCPA has been shown to be persistent in soil, and its degradation products can accumulate in groundwater. Therefore, the use of DCPA in agriculture requires careful monitoring and management to minimize its environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is widely used in laboratory experiments to study the impact of herbicides on plant growth and development. Its broad-spectrum weed control efficacy and low toxicity make it an ideal candidate for such studies. However, the persistence of DCPA in soil can affect the experimental outcomes, and its use requires careful consideration of the experimental design and data analysis.
Direcciones Futuras
The future directions for research on DCPA include developing new synthesis methods that are more efficient and environmentally friendly. In addition, there is a need to study the impact of DCPA on soil microorganisms and its potential to cause environmental pollution. Furthermore, the development of new herbicides with higher efficacy and lower environmental impact is an important area of research in agriculture.
Conclusion
DCPA is a synthetic herbicide that is widely used in agriculture for weed control. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. DCPA has shown to be an effective herbicide with low toxicity to non-target organisms. However, its persistence in soil and potential to cause environmental pollution require careful monitoring and management.
Métodos De Síntesis
DCPA is synthesized through a series of chemical reactions starting from 2,6-dichlorobenzaldehyde and cyclobutanone. The intermediate product, 3,3-dichlorocyclobutanone, is then treated with hydrazine hydrate and 2-methylphenylhydrazine to yield the final product, DCPA. The synthesis of DCPA is a complex process that requires strict adherence to safety protocols and environmental regulations.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its efficacy in controlling the growth of weeds in various crops. It has been shown to be effective against a broad spectrum of weeds, including annual and perennial grasses and broadleaf weeds. DCPA is also used in combination with other herbicides to enhance its weed control efficacy. In addition, DCPA has been studied for its impact on soil microorganisms and its potential to cause environmental pollution.
Propiedades
IUPAC Name |
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-4-2-3-5-13(10)20-9-11(8-18-20)14(21)19-12-6-15(16,17)7-12/h2-5,8-9,12H,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGHWEXKGOIYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C(=O)NC3CC(C3)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid](/img/structure/B7437441.png)

![[1-(6-Aminopyrimidin-4-yl)-5-methylpiperidin-3-yl]methanol](/img/structure/B7437469.png)
![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
![2-Bromo-5-fluoro-4-[3-(oxetan-3-ylamino)azetidin-1-yl]benzonitrile](/img/structure/B7437493.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)
![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)